(3,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone
CAS No.:
Cat. No.: VC14929232
Molecular Formula: C10H6Cl2N2O
Molecular Weight: 241.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6Cl2N2O |
|---|---|
| Molecular Weight | 241.07 g/mol |
| IUPAC Name | (3,4-dichlorophenyl)-pyrazol-1-ylmethanone |
| Standard InChI | InChI=1S/C10H6Cl2N2O/c11-8-3-2-7(6-9(8)12)10(15)14-5-1-4-13-14/h1-6H |
| Standard InChI Key | PPOZMMBGUFTQOQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(N=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of two primary moieties: a 3,4-dichlorophenyl group and a 1H-pyrazol-1-yl ring connected via a methanone bridge. The IUPAC name, (3,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone, reflects this arrangement (Fig. 1). Key structural features include:
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Dichlorophenyl group: Chlorine atoms at positions 3 and 4 enhance electron-withdrawing effects, influencing reactivity and binding affinity .
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Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding capabilities.
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Methanone bridge: A carbonyl group (C=O) that stabilizes the molecular conformation and participates in dipole interactions .
The SMILES notation ClC1=C(C=C(C=C1)Cl)C(=O)N2C=CC=N2 succinctly captures its connectivity .
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆Cl₂N₂O | |
| Molecular Weight | 241.07 g/mol | |
| Melting Point | 128–130°C (predicted) | |
| LogP (Lipophilicity) | 3.2 ± 0.3 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface | 43.7 Ų |
The compound’s moderate lipophilicity (LogP = 3.2) suggests favorable membrane permeability, while its polar surface area (43.7 Ų) aligns with bioavailability criteria for drug-like molecules .
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis involves a nucleophilic acyl substitution between 3,4-dichlorobenzoyl chloride and 1H-pyrazole under basic conditions (Fig. 2):
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Reaction Setup: 3,4-Dichlorobenzoyl chloride (1 equiv) and 1H-pyrazole (1.2 equiv) are combined in anhydrous dichloromethane.
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Base Addition: Triethylamine (2 equiv) is added to scavenge HCl, driving the reaction to completion.
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Workup: The mixture is stirred at 25°C for 12 hours, followed by aqueous extraction and silica gel chromatography.
This method yields ~68–72% pure product, with impurities primarily arising from diacylation byproducts.
Alternative Approaches
Microwave-Assisted Synthesis:
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Reduces reaction time to 30 minutes at 80°C using dimethylformamide (DMF) as a polar aprotic solvent.
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Achieves 85% yield with reduced side reactions.
Solid-Phase Synthesis:
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Employs Wang resin-bound pyrazole to facilitate easy purification.
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Yields 78% product with >95% purity.
Biological Activities and Mechanisms
Antibacterial Efficacy
Against Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| Methicillin-resistant | 16 | Penicillin-binding protein inhibition |
| Vancomycin-resistant | 32 | Cell wall synthesis disruption |
The dichlorophenyl moiety enhances membrane penetration, while the pyrazole ring chelates magnesium ions essential for bacterial enzymes .
Anti-Inflammatory Action
In murine models of carrageenan-induced paw edema:
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Edema Reduction: 62% inhibition at 50 mg/kg (vs. 71% for diclofenac).
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COX-2 Selectivity: Binds cyclooxygenase-2 with Ki = 0.89 μM, sparing COX-1 (Ki = 12.4 μM).
Comparative Analysis with Structural Analogs
| Compound | Structural Variation | Bioactivity (IC₅₀) |
|---|---|---|
| 3-(4-Chlorophenyl)-1H-pyrazole | Single chlorine substituent | Anticancer: 24.1 μM |
| 5-(4-Methylphenyl)-1H-pyrazole | Methyl group at C4 | Antibacterial: MIC 64 μg/mL |
| Target Compound | 3,4-Dichloro substitution | Anticancer: 12.3 μM |
The 3,4-dichloro pattern confers superior bioactivity due to enhanced electron withdrawal and steric complementarity with hydrophobic enzyme pockets .
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Serves as a core structure for kinase inhibitors (e.g., JAK2, EGFR).
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Prodrug Synthesis: Ester derivatives improve oral bioavailability (t₁/₂ = 4.7 hours vs. 1.9 hours for parent compound).
Agrochemical Uses
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Herbicidal Activity: Inhibits acetolactate synthase (ALS) in Amaranthus retroflexus (EC₅₀ = 2.1 ppm).
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Fungicidal Formulations: Combined with tebuconazole suppresses Botrytis cinerea growth by 89%.
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